molecular formula C5H8N2O2 B193065 1-Acetyl-2-imidazolidinone CAS No. 5391-39-9

1-Acetyl-2-imidazolidinone

Cat. No.: B193065
CAS No.: 5391-39-9
M. Wt: 128.13 g/mol
InChI Key: JJWACYUTERPMBM-UHFFFAOYSA-N
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Mechanism of Action

1-Acetyl-2-imidazolidinone, also known as 1-acetylimidazolidin-2-one, is a compound with the molecular formula C5H8N2O2 Despite its potential applications in various fields, the specific details about its mechanism of action, targets, and pharmacokinetics are not widely available in the literature

Mode of Action

It’s known to be used as a synthetic reagent in the preparation of certain compounds . The specifics of how it interacts with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known to be used in the synthesis of moxonidine , an antihypertensive compound , suggesting it may play a role in pathways related to blood pressure regulation.

Chemical Reactions Analysis

1-Acetyl-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted imidazolidinones and their derivatives .

Comparison with Similar Compounds

1-Acetyl-2-imidazolidinone is unique due to its specific functional groups and chemical properties. Similar compounds include:

These compounds share similar chemical properties but differ in their specific functional groups and applications.

Biological Activity

1-Acetyl-2-imidazolidinone, with the CAS number 5391-39-9 and the molecular formula C5_5H8_8N2_2O2_2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Weight : 128.13 g/mol
  • Boiling Point : Not specified
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2
  • Log P (octanol-water partition coefficient) : Ranges from -1.2 to 0.48, indicating moderate hydrophilicity .

Table 1: Chemical Characteristics of this compound

PropertyValue
Molecular FormulaC5_5H8_8N2_2O2_2
Molecular Weight128.13 g/mol
Log P-1.2 to 0.48
H-bond Donors1
H-bond Acceptors2

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology and medicinal chemistry.

Antimicrobial Activity

A study highlighted the antimicrobial properties of imidazolidinones, including derivatives of this compound. These compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). In particular, it has been noted for its interaction with serotonin receptors, which could imply a role in modulating mood and anxiety disorders .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of imidazolidinones, including this compound, exhibited significant inhibition against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the specific derivative used .
  • Neuropharmacological Research : A study focusing on serotonin receptor antagonism found that certain analogs of imidazolidinones could act as selective antagonists for the 5-HT2C receptor, which is implicated in various CNS disorders such as depression and anxiety . This suggests that this compound might share similar properties.
  • Synthesis and Characterization : The synthesis of this compound has been explored using microwave-assisted methods that improve yield and reduce reaction time. This method has shown promise in producing high-purity samples suitable for biological testing .

Toxicological Profile

The toxicological data available suggests that this compound has a low toxicity profile when administered at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential side effects associated with its use .

Properties

IUPAC Name

1-acetylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-4(8)7-3-2-6-5(7)9/h2-3H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWACYUTERPMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202187
Record name 1-Acetylimidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5391-39-9
Record name 1-Acetyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5391-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylimidazolidinone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylimidazolidine-2-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-2-imidazolidinone
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Record name N-ACETYLIMIDAZOLIDINONE
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Synthesis routes and methods

Procedure details

23.6 parts by weight of acetyl chloride in 100 parts by volume of tetrahydrofurane were added dropwise over the course of 60 minutes to a suspension of 25.8 parts by weight of imidazol-2-one in 350 parts by volume of dry tetrahydrofurane at 0° C. The mixture was stirred for 3 hours at room temperature, dry air was subsequently blown through the solution for some time, the solvent was then removed in vacuo and the residue was recrystallized from boiling nitromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-acetyl-2-imidazolidinone in the synthesis of Moxonidine?

A1: this compound serves as a crucial building block in the synthesis of Moxonidine, a centrally acting antihypertensive drug. Specifically, it reacts with [2,4,6-14C3]-4,6-dichloro-2-methyl-5-aminopyrimidine, followed by hydrolysis with sodium methoxide, to yield the final Moxonidine molecule []. This reaction sequence effectively introduces the imidazolidine ring, a key structural feature of Moxonidine.

Q2: Is this compound used in the synthesis of other pharmaceuticals?

A2: Yes, this compound is also employed in the synthesis of Tizanidine hydrochloride [], another centrally acting drug primarily used as a muscle relaxant to treat spasticity. In this synthesis, it reacts with 5-chloro-4-amino-2,1,3-benzothiadiazole, followed by hydrolysis and HCl salt formation, to yield Tizanidine hydrochloride.

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